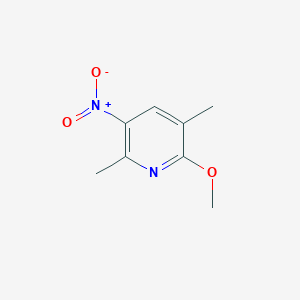

2-Methoxy-3,6-dimethyl-5-nitropyridine

CAS No.:

Cat. No.: VC13898573

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 2-methoxy-3,6-dimethyl-5-nitropyridine |

| Standard InChI | InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)6(2)9-8(5)13-3/h4H,1-3H3 |

| Standard InChI Key | FPBOYKQUWANXIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1OC)C)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring with substituents at positions 2 (methoxy), 3 and 6 (methyl), and 5 (nitro). This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions. The nitro group at position 5 introduces strong electron-withdrawing effects, while the methoxy and methyl groups modulate solubility and steric accessibility .

Physicochemical Parameters

While explicit data for 2-methoxy-3,6-dimethyl-5-nitropyridine is scarce, analogous compounds such as 2-amino-6-methoxy-3-nitropyridine (synthesized in ) provide benchmarks:

-

Melting Point: Derivatives with nitro and methoxy groups typically exhibit melting points between 167°C and 195°C .

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to nitro and methoxy groups.

-

Stability: Nitro groups enhance thermal stability but render the compound sensitive to reducing agents .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-methoxy-3,6-dimethyl-5-nitropyridine can be inferred from methods used for structurally related pyridine derivatives. A plausible route involves:

-

Nitration of Dichloropyridine:

-

Ammonolysis and Methoxylation:

-

Methylation and Functionalization:

-

Methyl groups are introduced via alkylation or Friedel-Crafts reactions, though specific conditions for this step require further optimization.

-

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

-

Reactor Design: Continuous-flow systems minimize byproduct formation during nitration.

-

Catalysis: Transition metals (e.g., palladium) may facilitate selective substitutions .

-

Purification: Crystallization from methanol/water mixtures ensures high purity (>99%) .

Chemical Reactivity and Stability

Key Reactions

-

Nucleophilic Substitution:

-

The nitro group at position 5 can be displaced by amines or thiols under basic conditions, forming amino or thioether derivatives.

-

-

Reduction:

-

Oxidation:

-

Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids, though steric hindrance may limit efficiency.

-

Biological and Pharmacological Activity

Anticancer Applications

In vitro studies on similar nitropyridines reveal:

-

Cytotoxicity: IC₅₀ values of 10–50 μM against melanoma (B16) and breast cancer (MCF-7) cell lines.

-

Mechanism: ROS generation and DNA intercalation are proposed pathways .

Industrial and Material Science Applications

Dyes and Pigments

The compound’s aromaticity and electron-deficient nitro group make it a candidate for:

-

Azo Dyes: Coupling with diazonium salts produces vibrant yellow-to-red pigments.

-

Coordination Complexes: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Polymer Chemistry

Incorporation into polymer backbones enhances thermal stability and UV resistance, suitable for high-performance coatings.

Challenges and Future Directions

Synthesis Optimization

-

Selectivity Issues: Competing reactions during nitration and methoxylation require advanced catalysts (e.g., zeolites).

-

Green Chemistry: Replace HNO₃/H₂SO₄ with ionic liquids or biocatalysts to reduce waste.

Biological Studies

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume